27-Hydroxyheptacosanoic acid
CAS No.:
Cat. No.: VC1903087
Molecular Formula: C27H54O3
Molecular Weight: 426.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H54O3 |
|---|---|
| Molecular Weight | 426.7 g/mol |
| IUPAC Name | 27-hydroxyheptacosanoic acid |
| Standard InChI | InChI=1S/C27H54O3/c28-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)30/h28H,1-26H2,(H,29,30) |
| Standard InChI Key | FFLUQSARYRXOAS-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCCCCCCCCCCCO)CCCCCCCCCCCCC(=O)O |
Introduction
Chemical Structure and Classification
Molecular Identity and Structural Features
27-Hydroxyheptacosanoic acid belongs to the omega-hydroxy fatty acid family, characterized by a carboxylic acid group at one end of the carbon chain and a hydroxyl group at the terminal (omega) position. The compound has the molecular formula C27H54O3, corresponding to a molecular weight of approximately 426.72 g/mol. Its linear structure can be represented as HO-(CH2)25-COOH, featuring 25 methylene groups between the functional groups. The presence of both carboxylic acid and alcohol functional groups creates a bifunctional molecule capable of participating in various chemical transformations.
Classification and Related Compounds
As an omega-hydroxy fatty acid, 27-hydroxyheptacosanoic acid is part of a broader class of functionalized fatty acids. It is specifically categorized as a very long-chain omega-hydroxy fatty acid due to its 27-carbon backbone. Related compounds include:
Physical and Chemical Properties
Physical Characteristics
While specific experimental data for 27-hydroxyheptacosanoic acid is limited in the scientific literature, its properties can be reasonably predicted based on structural characteristics and analogous compounds:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Physical State | White solid at room temperature | Characteristic of long-chain fatty acids |
| Melting Point | 85-95°C | Extrapolated from similar omega-hydroxy acids |
| Solubility in Water | Negligible (<0.1 mg/mL) | Based on long hydrocarbon chain length |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, chloroform | Based on polarity and functional groups |
| Log P (octanol/water) | Approximately 8.5-9.5 | Estimated from carbon chain length |
Chemical Reactivity
The bifunctional nature of 27-hydroxyheptacosanoic acid enables diverse chemical reactions:
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Carboxylic acid reactions:
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Esterification with alcohols
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Amide formation with amines
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Reduction to primary alcohols
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Salt formation with bases
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Hydroxyl group reactions:
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Oxidation to aldehydes or carboxylic acids
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Esterification with acid derivatives
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Etherification
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Replacement with halogens
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Intramolecular reactions:
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Potential for lactonization under appropriate conditions
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Self-condensation to form oligomers or polymers
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Synthesis Methods
Fatty Acyl Coupling Approach
Based on patent literature, omega-hydroxy acids including 27-hydroxyheptacosanoic acid can be synthesized through coupling fatty acyl groups using enamine chemistry, followed by ring expansion and selective reduction . This approach offers advantages of using commercially available starting materials and potentially lower production costs compared to alternative methods.
The general synthetic route involves:
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Preparation of an anhydrous mixture containing an enamine and a base catalyst
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Addition of appropriate fatty acid derivatives to form an initial reaction solution
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Hydrolysis by quenching with aqueous acid and refluxing to obtain a diketone intermediate
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Treatment with a hydroxy-containing inorganic base to obtain a ketoacid
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Reduction using Wolff-Kishner conditions to obtain the omega-hydroxy acid
The reaction conditions for the critical Wolff-Kishner reduction step typically include:
Alternative Synthetic Approaches
Alternative methods for synthesizing omega-hydroxy acids include:
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Acetylide coupling approach:
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Oxidation of corresponding diols:
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Selective oxidation of one terminal hydroxyl group
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Challenges include selectivity and protection/deprotection requirements
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| Polymer Type | Potential Application | Relevant Properties |
|---|---|---|
| Polyesters | Biodegradable materials, specialty coatings | Self-polymerization capability |
| Polylactones | High-performance materials | Potential for ring closure and subsequent polymerization |
| Copolymers | Tailored physical properties | Reactivity at both functional ends |
| Cross-linked networks | Advanced materials | Bifunctionality enables network formation |
Organic Synthesis Applications
As a bifunctional building block, 27-hydroxyheptacosanoic acid offers utility in constructing complex molecules:
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Synthesis of natural product analogs
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Production of specialty lipids and waxes
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Creation of amphiphilic molecules for surfactant applications
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Development of functionalized fatty acid derivatives
Analytical Methods for Characterization
Spectroscopic Identification
Structural confirmation of 27-hydroxyheptacosanoic acid would typically employ multiple complementary spectroscopic techniques:
| Analytical Method | Expected Key Features |
|---|---|
| IR Spectroscopy | O-H stretching (3200-3600 cm⁻¹) C=O stretching (1700-1725 cm⁻¹) C-H stretching (2850-2950 cm⁻¹) |
| ¹H NMR | Carboxylic acid proton (10-12 ppm) Hydroxyl proton (3.5-4.5 ppm) α-CH₂ to COOH (2.2-2.4 ppm) CH₂ adjacent to OH (3.5-3.7 ppm) |
| ¹³C NMR | Carboxyl carbon (175-185 ppm) Carbon bearing hydroxyl (60-65 ppm) Methylene carbons (29-30 ppm) |
| Mass Spectrometry | Molecular ion at m/z 426 Fragment ions from cleavage near functional groups |
Chromatographic Analysis
Purification and analysis of 27-hydroxyheptacosanoic acid would typically employ:
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Gas chromatography (GC) after derivatization (e.g., trimethylsilylation)
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High-performance liquid chromatography (HPLC) with reversed-phase columns
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Thin-layer chromatography (TLC) for reaction monitoring
Comparison with Related Omega-Hydroxy Acids
Structural Series Comparison
27-Hydroxyheptacosanoic acid belongs to a homologous series of omega-hydroxy acids. The effects of chain length on physical properties follow predictable patterns:
| Property | Trend with Increasing Chain Length | Relevance to 27-Hydroxyheptacosanoic acid |
|---|---|---|
| Melting Point | Increases | High melting point expected |
| Water Solubility | Decreases | Very low water solubility |
| Crystallinity | Increases | Likely forms well-defined crystals |
| Biodegradability | Decreases | Potentially slower biodegradation |
Methyl-Branched Variant
The patent literature mentions 27-hydroxy-3-methyl heptacosanoic acid , which differs from 27-hydroxyheptacosanoic acid by the presence of a methyl branch at position 3. This methyl branching would be expected to:
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Slightly lower the melting point compared to the unbranched compound
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Potentially alter crystal packing and solubility properties
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Create a stereocenter, leading to potential stereoisomers
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Modify the reactivity profile slightly
Research Challenges and Future Directions
Synthetic Challenges
The synthesis of 27-hydroxyheptacosanoic acid presents several challenges:
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Long reaction sequences with multiple steps
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Purification difficulties due to similar physical properties of long-chain intermediates
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The need for selective functional group transformations
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Scale-up challenges for industrial production
The patent literature indicates ongoing efforts to develop more efficient synthetic routes with improved yields and lower production costs .
Future Research Opportunities
Potential areas for future investigation include:
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Development of more direct synthetic routes, potentially employing biocatalysis
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Detailed characterization of physical and thermodynamic properties
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Exploration of self-assembly behavior and supramolecular structures
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Investigation of potential biological activities
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Application in advanced materials development, particularly biodegradable polymers
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